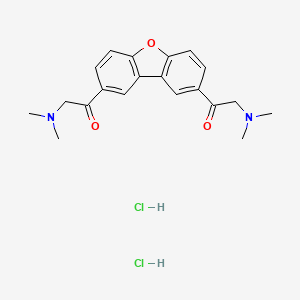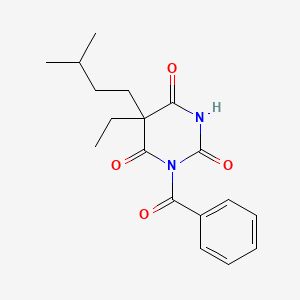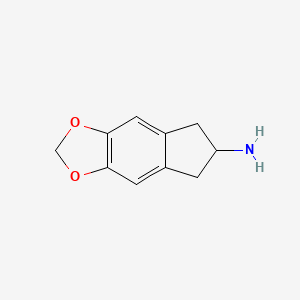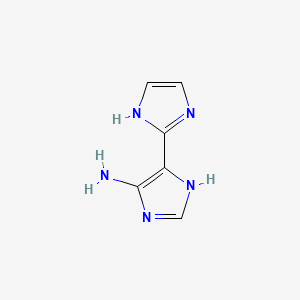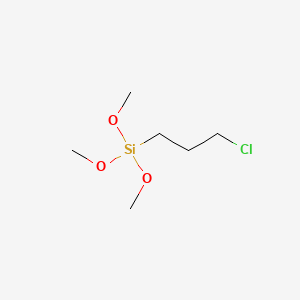
(3-Chloropropyl)trimethoxysilane
概要
説明
“(3-Chloropropyl)trimethoxysilane” is an organo-silane that forms a self-assembled monolayer (SAMs) and facilitates the surface modification of different bio-and nano-materials . It is a colorless and transparent liquid that has a strong odor .
Synthesis Analysis
“(3-Chloropropyl)trimethoxysilane” can be synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .
Molecular Structure Analysis
The linear formula of “(3-Chloropropyl)trimethoxysilane” is Cl(CH2)3Si(OCH3)3 . More detailed information about its molecular structure can be found in the NIST Chemistry WebBook.
Chemical Reactions Analysis
“(3-Chloropropyl)trimethoxysilane” is used as a coupling agent in the polymer industry to improve the adhesion between two substrates . It can also be used to silanize a variety of nanoparticles like carbon nanotubes (CNT) and silica nanoparticles (SiO2) for different applications .
Physical And Chemical Properties Analysis
“(3-Chloropropyl)trimethoxysilane” is a liquid with a refractive index of n20/D 1.419 (lit.), a boiling point of 195 °C/750 mmHg (lit.), and a density of 1.09 g/mL at 25 °C (lit.) .
科学的研究の応用
Surface Modification of Bio- and Nano-Materials
CPTMS is widely used to modify the surface properties of various bio- and nano-materials. It forms self-assembled monolayers (SAMs) that enhance the interaction between these materials and their environments . This modification is crucial for developing advanced materials with tailored surface characteristics, such as increased hydrophobicity or reactivity.
Synthesis of Octakis (3-Chloropropyl)octasilsesquioxane
Researchers have utilized CPTMS in the synthesis of octakis (3-chloropropyl)octasilsesquioxane, a compound with potential applications in the field of materials science . This synthesis involves complex chemical reactions where CPTMS provides the necessary chloropropyl groups to form the final product.
Silanization of Nanoparticles
CPTMS is instrumental in the silanization process of nanoparticles like carbon nanotubes (CNT) and silica nanoparticles (SiO2). This process attaches silane molecules to the surface of nanoparticles, which can be further functionalized for various applications, including the development of molecularly imprinted polymers for protein detection .
Fabrication of Mesoporous Silica
The compound is used in the fabrication of mesoporous silica, an organic-inorganic hybrid material. Mesoporous silica has a high surface area and tunable pore size, making it suitable for applications like catalysis, drug delivery, and adsorption .
Grafting on Halloysite Nanotubes
CPTMS has been grafted onto halloysite nanotubes to create materials with enhanced chemical activity. These modified nanotubes can react with other active molecules to form new materials with significant applications in chemical engineering and nanotechnology .
Study of Grafting Parameters
The degree of grafting of CPTMS onto surfaces has been a subject of study. Parameters such as dispersing media, molar ratio, refluxing time, and type of catalyst have been explored to optimize the grafting process. This research is vital for understanding how to maximize the effectiveness of CPTMS in various applications .
Safety And Hazards
将来の方向性
“(3-Chloropropyl)trimethoxysilane” can be used to silanize a variety of nanoparticles like carbon nanotubes (CNT) and silica nanoparticles (SiO2) for different applications like the development of molecularly imprinted polymers for protein detection and the fabrication of mesoporous silica (organic-inorganic hybrid) .
特性
IUPAC Name |
3-chloropropyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZDRAJMHGSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
163219-73-6 | |
| Record name | Silane, (3-chloropropyl)trimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163219-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027490 | |
| Record name | (3-Chloropropyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, (3-chloropropyl)trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloropropyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.39 [mmHg] | |
| Record name | 3-Chloropropyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(3-Chloropropyl)trimethoxysilane | |
CAS RN |
2530-87-2 | |
| Record name | 3-(Trimethoxysilyl)propyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Chloropropyl)trimethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, (3-chloropropyl)trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Chloropropyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPYL)TRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T21BNL1S7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (3-Chloropropyl)trimethoxysilane interact with its target?
A1: (3-Chloropropyl)trimethoxysilane exhibits a bifunctional nature. One end, the trimethoxysilane group, readily hydrolyzes to form silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups (OH) present on various substrates, such as silica, glass, metal oxides, and some polymers [, , , , , ]. This condensation reaction leads to the formation of stable covalent Si-O-Si bonds, effectively anchoring CPTMS to the target surface.
Q2: What are the downstream effects of this interaction?
A2: Once anchored, the other end of CPTMS, the chloropropyl group, remains available for further reactions. This allows for the attachment of various molecules or functionalities to the modified surface. For instance, the chlorine atom can be substituted by nucleophiles like amines, introducing desired chemical groups for specific applications [, , , , ]. This modification can alter the surface properties, such as hydrophobicity, reactivity, and biocompatibility, tailoring the material for a wide range of applications.
Q3: What is the molecular formula and weight of (3-Chloropropyl)trimethoxysilane?
A3: The molecular formula of (3-Chloropropyl)trimethoxysilane is C6H15ClO3Si. Its molecular weight is 214.72 g/mol.
Q4: What spectroscopic data can be used to characterize (3-Chloropropyl)trimethoxysilane?
A4: (3-Chloropropyl)trimethoxysilane can be characterized using several spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide information about the hydrogen and carbon environments within the molecule, confirming its structure and purity [, , , ].
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy helps identify functional groups present in the molecule. Characteristic peaks for Si-O-CH3, Si-O-Si, C-Cl, and C-H bonds can be observed [, , , , , , ].
Q5: Is (3-Chloropropyl)trimethoxysilane compatible with a variety of materials?
A5: Yes, (3-Chloropropyl)trimethoxysilane demonstrates compatibility with a wide range of materials, including:
- Inorganic materials: Silica, glass, metal oxides (e.g., TiO2, Fe3O4, Al2O3, Nb2O5, ZnO), and clays (e.g., vermiculite) [, , , , , , , ].
- Organic polymers: Some polymers containing suitable functional groups for condensation, such as polyvinylidene fluoride (PVDF) [].
Q6: What about the stability of (3-Chloropropyl)trimethoxysilane and its modifications under various conditions?
A6: The stability of CPTMS and its derivatives depends on the specific modification and the conditions they are exposed to:
- Thermal stability: The thermal stability of CPTMS-modified materials depends on the grafted functionalities. While the Si-O-Si bond exhibits good thermal stability, the organic moieties may degrade at elevated temperatures [, , , ].
Q7: Can (3-Chloropropyl)trimethoxysilane-modified materials be used in catalysis?
A7: While CPTMS itself is not a catalyst, its ability to immobilize catalytic species on solid supports makes it valuable in catalysis. Researchers have successfully immobilized various catalysts, including metal complexes, enzymes, and organic molecules, onto CPTMS-modified materials [, , , , ].
Q8: How does the immobilization affect the catalytic properties?
A8: Immobilization can influence catalytic properties in several ways:
- Enhanced stability: Anchoring catalysts on solid supports can improve their stability and prevent aggregation, leading to prolonged activity and reusability [, , , ].
- Altered selectivity: The confined environment within porous supports can influence reaction pathways, potentially enhancing selectivity towards desired products [, ].
Q9: Are there any computational studies related to (3-Chloropropyl)trimethoxysilane and its applications?
A9: Computational chemistry techniques, such as molecular dynamics simulations and density functional theory (DFT) calculations, can provide valuable insights into the interaction of CPTMS with various surfaces, the structure and properties of modified materials, and the mechanism of catalytic reactions involving immobilized species. While the provided research abstracts do not explicitly mention specific computational studies, these techniques are increasingly employed in material science and catalysis research to complement experimental findings.
Q10: How does modifying the structure of (3-Chloropropyl)trimethoxysilane affect its activity?
A10: Modifying the structure of (3-Chloropropyl)trimethoxysilane can significantly impact its reactivity and applications. For example:
- Changing the length of the alkyl chain: A longer or shorter alkyl chain can affect the hydrophobicity and steric hindrance around the reactive chlorine atom, influencing its accessibility for further reactions [, ].
- Introducing different functional groups: Replacing the chlorine atom with other functional groups, such as amine or thiol groups, can alter the reactivity and allow for the attachment of different molecules [, , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




